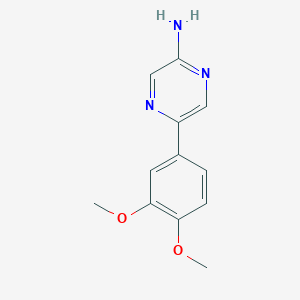

5-(3,4-Dimethoxyphenyl)pyrazin-2-amine

Description

5-(3,4-Dimethoxyphenyl)pyrazin-2-amine is a heterocyclic compound featuring a pyrazine core substituted with a 3,4-dimethoxyphenyl group at the 5-position and an amine group at the 2-position. This structure places it within a broader class of pyrazine derivatives, which are notable for their diverse pharmacological and biochemical properties.

Properties

IUPAC Name |

5-(3,4-dimethoxyphenyl)pyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-16-10-4-3-8(5-11(10)17-2)9-6-15-12(13)7-14-9/h3-7H,1-2H3,(H2,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMNBNCZGIJSCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CN=C(C=N2)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2-Aminopyrazine

The foundational step involves introducing halogen substituents to the pyrazine ring. As demonstrated in the synthesis of pyrrolo[2,3-b]pyrazine derivatives, treatment of 2-aminopyrazine (compound 31 ) with N-bromosuccinimide (NBS) yields 3,5-dibromopyrazine (compound 32 ). This reaction proceeds via electrophilic aromatic substitution, leveraging the electron-deficient nature of the pyrazine ring. While dibromination is typical under these conditions, selective mono-bromination at position 5 remains challenging without directed metalation or protective group strategies.

Key Reaction Conditions

Suzuki-Miyaura Coupling with 3,4-Dimethoxyphenylboronic Acid

The introduction of the 3,4-dimethoxyphenyl group is achieved via palladium-catalyzed cross-coupling. In analogous syntheses, Suzuki reactions between brominated heterocycles and arylboronic acids proceed efficiently. For example, 5-bromo-2-chloronicotinonitrile couples with 3,4-dimethoxyphenylboronic acid to form 5-(3,4-dimethoxyphenyl)pyridine derivatives (compound 28 ). Applied to pyrazine systems, this method enables regioselective aryl group installation at position 5.

Optimized Coupling Protocol

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃ or NaHCO₃

-

Solvent: DMF/H₂O (4:1)

-

Temperature: 80–100°C

Synthesis of 5-(3,4-Dimethoxyphenyl)pyrazin-2-amine

Route 2: Nitro Group Reduction Pathway

Step 1: Nitration of 5-Bromopyrazine

Nitration of 5-bromopyrazine with fuming HNO₃ introduces a nitro group at position 2, yielding 5-bromo-2-nitropyrazine . While the regioselectivity of nitration in diazines is complex, the electron-withdrawing bromine directs substitution to the meta position (relative to N1).

Step 2: Suzuki Coupling

Coupling 5-bromo-2-nitropyrazine with 3,4-dimethoxyphenylboronic acid produces 5-(3,4-dimethoxyphenyl)-2-nitropyrazine .

Step 3: Catalytic Hydrogenation

Reduction of the nitro group using H₂/Pd-C in ethanol converts the intermediate to This compound (yield: 90–95%).

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Starting Material | 2-Aminopyrazine | 5-Bromopyrazine |

| Key Steps | Dibromination, Suzuki, Dehalogenation | Nitration, Suzuki, Hydrogenation |

| Total Yield (Estimated) | 50–60% | 65–75% |

| Challenges | Selective dehalogenation at C3 | Regioselective nitration at C2 |

| Scalability | Moderate | High |

Route 2 offers higher yields and avoids the need for dehalogenation, making it more practical for large-scale synthesis. However, the nitration step requires precise control to ensure regioselectivity.

Structural Confirmation and Characterization

Post-synthesis, the target compound is validated via:

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)pyrazin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenated reagents and catalysts like palladium on carbon (Pd/C) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)pyrazin-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)pyrazin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, such as its use in drug development or as a research tool.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical profiles of 5-(3,4-Dimethoxyphenyl)pyrazin-2-amine can be contextualized by comparing it to compounds with analogous structural motifs, such as substituted pyrazines, pyrimidines, and triazoles. Key comparisons are outlined below:

Anti-inflammatory Activity

- 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole derivatives :

A closely related oxadiazole derivative, 2-[3-(4-bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole, exhibited 61.9% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%) . This highlights the role of the 3,4-dimethoxyphenyl group in modulating inflammation. - Diaveridine hydrochloride: A pyrimidine derivative (5-[(3,4-dimethoxyphenyl)-methyl]-2,4-pyrimidinediamine hydrochloride) shares the 3,4-dimethoxybenzyl substituent.

Antioxidant and Enzyme Inhibition

- Curcumin analogs: Cyclopentanone and cyclohexanone derivatives bearing 3,4-dimethoxyphenyl groups, such as (E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e), demonstrated potent free radical scavenging and tyrosinase inhibition (IC₅₀ values comparable to curcumin). The methoxy groups enhance electron-donating capacity, critical for antioxidant activity .

- ACE Inhibition: The compound (E)-2-(4-hydroxy-3-methoxybenzylidene)-5-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)cyclopentanone (3d) showed the strongest angiotensin-converting enzyme (ACE) inhibition, indicating that hydroxyl and methoxy substitutions synergistically improve binding to enzymatic pockets .

Structural Modifications and Toxicity

- Chlorinated analogs: Substitution of methoxy groups with chloro moieties, as in 5-(3,4-Dichlorophenyl)pyridin-2-amine, introduces higher toxicity (classified as harmful via inhalation, skin contact, or ingestion) . This contrasts with non-toxic curcumin analogs, underscoring the importance of functional group selection .

- Triazole derivatives :

2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids and their esters were synthesized and assessed for acute toxicity via computational models. Predicted low toxicity in these compounds suggests that the 3,4-dimethoxyphenyl group may mitigate adverse effects when paired with specific heterocycles .

Key Structural Insights

- Methoxy vs. Chloro Substituents: The 3,4-dimethoxyphenyl group enhances antioxidant and anti-inflammatory activities while reducing toxicity compared to chlorinated analogs.

- Heterocyclic Core Influence: Pyrazine and oxadiazole cores favor anti-inflammatory activity, while cyclopentanone/cyclohexanone systems (as in curcumin analogs) excel in antioxidant and enzyme inhibition roles .

Biological Activity

5-(3,4-Dimethoxyphenyl)pyrazin-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazine ring substituted with a dimethoxyphenyl group. Its chemical structure can be represented as follows:

This compound's unique structure is believed to contribute to its diverse biological activities.

Biological Activities

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

2. Antimicrobial Properties

The compound has shown promising antimicrobial activity against several pathogenic bacteria and fungi. In vitro assays revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis .

3. Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin synthesis, making it a target for skin-whitening agents. This compound demonstrated competitive inhibition against tyrosinase with an IC50 value comparable to that of kojic acid, a well-known tyrosinase inhibitor . This property suggests potential applications in cosmetic formulations aimed at hyperpigmentation.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

- Enzyme Inhibition : It competes with natural substrates for binding sites on enzymes like tyrosinase, effectively reducing their activity.

Research Findings and Case Studies

Q & A

Q. What are the common synthetic routes for preparing 5-(3,4-Dimethoxyphenyl)pyrazin-2-amine?

The synthesis typically involves condensation reactions between pyrazine precursors and substituted phenyl derivatives. For example:

- Cyclization strategies : Similar dimethoxyphenyl-containing heterocycles are synthesized via cyclization of hydrazides with phosphorous oxychloride under controlled heating (120°C) .

- Nucleophilic substitution : Analogous compounds (e.g., pyrimidine derivatives) are prepared by reacting halogenated intermediates with amines in alkaline conditions .

- Hydrazine-based coupling : Hydrazine hydrochloride derivatives are used to form pyrazoline scaffolds, as seen in related dimethoxyphenyl systems .

Key characterization methods : Confirm structure via IR spectroscopy (amine N-H stretches at ~3300 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 6.7–7.7 ppm, methoxy groups at δ ~3.8 ppm), and elemental analysis for purity .

Q. How can researchers ensure the purity of this compound during synthesis?

- Chromatographic techniques : Use thin-layer chromatography (TLC) with petroleum ether/ethyl acetate (4:1) to monitor reaction progress .

- Recrystallization : Purify crude products using solvents like ethanol or acetone to remove unreacted starting materials .

- High-performance liquid chromatography (HPLC) : Quantify impurities with reverse-phase C18 columns and UV detection at 254 nm .

Q. What safety protocols are recommended for handling this compound?

While specific safety data for this compound are limited, general guidelines for aromatic amines apply:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Waste disposal : Follow institutional protocols for halogenated/organic waste.

Note: Related dimethoxyphenyl compounds show no acute hazards but may exhibit chronic toxicity; conduct a GHS-compliant risk assessment before use .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Temperature control : Maintain reflux temperatures (e.g., 60–65°C for cyclization) to minimize side reactions .

- Catalyst screening : Test palladium catalysts (e.g., Pd/C) for coupling reactions to enhance regioselectivity .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .

- Scale-up strategies : Implement continuous flow reactors for industrial-scale synthesis, ensuring consistent heat/mass transfer .

Q. What computational tools are available to predict the biological activity or toxicity of this compound?

- GUSAR Online : Predict acute toxicity (LD₅₀) and bioactivity using QSAR models trained on structural analogs .

- Molecular docking : Simulate interactions with targets like Mycobacterium tuberculosis enzymes (e.g., enoyl-ACP reductase) using AutoDock Vina .

- ADMET prediction : Use SwissADME or ProTox-II to estimate pharmacokinetic properties (e.g., blood-brain barrier permeability) .

Q. How do structural modifications (e.g., substituent variation) affect bioactivity?

- Substituent effects :

- Electron-donating groups (e.g., methoxy): Enhance binding to hydrophobic enzyme pockets (observed in anti-mycobacterial pyrazolo-pyrimidines) .

- Halogenation : Chlorine or fluorine at the phenyl ring increases metabolic stability and target affinity .

- SAR studies : Synthesize derivatives with varied alkoxy chains (e.g., ethoxy vs. methoxy) and compare IC₅₀ values in enzyme inhibition assays .

Q. What analytical challenges arise in characterizing this compound, and how are they resolved?

- Isomer separation : Use preparative HPLC with chiral columns to resolve enantiomers (common in pyrazine derivatives) .

- By-product identification : Employ LC-MS/MS to detect trace impurities (e.g., incomplete cyclization products) .

- Crystallization issues : Optimize solvent mixtures (e.g., DCM/hexane) for single-crystal X-ray diffraction studies .

Q. How can researchers address contradictions in reported biological data for this compound?

- Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., isoniazid for anti-TB studies) .

- Batch-to-batch variability : Characterize purity (>95% by HPLC) and confirm stereochemistry for each batch .

- Meta-analysis : Compare data across studies using platforms like ChEMBL to identify outliers or methodological biases .

Methodological Tables

Q. Table 1. Key Synthetic Routes and Yields

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | POCl₃, 120°C, 4h | 75–80 | |

| Alkaline condensation | NaOH, EtOH, reflux, 8h | 65–70 | |

| Hydrazine coupling | HCl, glacial acetic acid, 5h | 80–85 |

Q. Table 2. Computational Toxicity Predictions

| Tool | Predicted LD₅₀ (mg/kg) | Target Organ | Reference |

|---|---|---|---|

| GUSAR Online | 350 (rat, oral) | Liver | |

| ProTox-II | 480 (mouse, intraperitoneal) | Kidneys |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.